BenchChemオンラインストアへようこそ!

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid

Receptor Pharmacology Vascular Biology Drug Discovery

Nicergoline Tartrate is the definitive α1-adrenergic (Ki=12.5 nM) and 5-HT1A (IC50=6 nM) antagonist. Unlike D2-agonist ergolines (bromocriptine, cabergoline), it is inactive in prolactin-dependent tumor models—making it the ideal negative control. With clinically-validated cognitive benefit in Alzheimer's trials and a superior safety profile devoid of valvulopathy risks, it is the ergot alkaloid of choice for longitudinal CNS and vascular studies. Choose precision pharmacology, not class-based assumptions.

Molecular Formula C28H32BrN3O9
Molecular Weight 634.5 g/mol
CAS No. 32222-75-6
Cat. No. B1678742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid
CAS32222-75-6
SynonymsAdavin;  Nicergoline tartrate
Molecular FormulaC28H32BrN3O9
Molecular Weight634.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1
InChIKeyHPTSPLOLRPLNPI-APQSZEFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nicergoline Tartrate (CAS 32222-75-6): Technical Profile and Procurement Baseline


The compound designated by CAS 32222-75-6 is nicergoline tartrate, the tartrate salt of nicergoline, a semi-synthetic ergoline derivative [1]. Nicergoline is distinguished by its unique pharmacological fingerprint, characterized primarily by potent antagonism at α1-adrenergic receptors and additional modulatory activity at serotonergic and dopaminergic sites, which differentiates it from many classic ergot derivatives . This profile underpins its established utility as a cerebral and peripheral vasodilator with ancillary neuroprotective properties [2].

Why Nicergoline Tartrate Cannot Be Substituted by Other Ergot Alkaloids in Specialized Research and Development


The ergoline class encompasses compounds with dramatically divergent pharmacological profiles, making generic substitution a significant scientific risk. While bromocriptine and cabergoline act as potent dopamine D2 receptor agonists with antiparkinsonian and prolactin-lowering effects [1], nicergoline lacks this activity, instead functioning as a potent α1-adrenergic antagonist with vasodilatory and neuroprotective actions . This functional dichotomy is underscored by studies showing nicergoline's inactivity in prolactin-dependent tumor models, in stark contrast to the robust antitumor activity of bromocriptine and pergolide [2]. Consequently, procurement based solely on a shared 'ergot alkaloid' designation without accounting for these quantitative receptor-binding and functional differences will result in failed experimental outcomes and invalid mechanistic conclusions [1][2].

Quantitative Differentiation of Nicergoline Tartrate from Key Ergot Comparators: An Evidence-Based Procurement Guide


α1-Adrenergic Receptor Binding Affinity: Nicergoline vs. Bromocriptine and Ergotamine

Nicergoline acts as a potent antagonist at α1-adrenergic receptors (α1-ARs), a primary mechanism for its vasodilatory effects, while many other ergolines show little to no affinity for this target . In competitive binding assays using rat brain membranes, nicergoline exhibits a Ki of 12.5 nM for α1-ARs [1]. In contrast, bromocriptine, a D2 receptor agonist, does not have significant α1-AR antagonism reported in comparable binding studies, and the ergot derivative ergotamine is associated with vasoconstriction rather than vasodilation [2].

Receptor Pharmacology Vascular Biology Drug Discovery

Serotonergic (5-HT1A) Receptor Antagonism: A Key Differentiator from Dopaminergic Ergot Alkaloids

Beyond α1-adrenergic blockade, nicergoline possesses significant antagonistic activity at the serotonin 5-HT1A receptor, with a reported IC50 of 6 nM [1]. This serotonergic component is believed to contribute to its neuroprotective and cognitive-enhancing effects, a mechanism largely absent from the primary D2 agonist ergolines like bromocriptine and cabergoline, which are instead selective for dopamine receptors [2][3].

Neuropharmacology Receptor Profiling CNS Drug Development

Functional Antitumor Activity in DMBA-Induced Mammary Carcinoma Model: Nicergoline vs. Bromocriptine and Pergolide

In a direct head-to-head comparison using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats, nicergoline was tested alongside bromocriptine, pergolide, and other ergolines for antitumor activity [1]. Bromocriptine and pergolide demonstrated significant efficacy, inducing 50-60% regression of established tumors at doses that also inhibited serum prolactin levels [1]. In stark contrast, nicergoline did not show any activity in this model and failed to lower serum prolactin, confirming its lack of D2 agonist-mediated effects and its functional divergence from other ergolines [1].

Oncology In Vivo Pharmacology Tumor Biology

Hepatoprotective Efficacy in Hepatic Ischemia-Reperfusion Injury Model: Nicergoline and Bromocriptine Show No Protective Effect

A study directly compared the effects of pretreatment with nicergoline and bromocriptine in a rat model of hepatic ischemia-reperfusion injury, using serum ALT and AST activities as markers of hepatocellular damage [1]. Both nicergoline (at 1 or 4 mg/kg) and bromocriptine (at 1 or 4 mg/kg) were administered intravenously prior to 60 minutes of ischemia [1]. Neither compound produced a significant reduction in the post-ischemic rise of ALT or AST levels compared to controls, indicating a lack of acute hepatoprotective effect in this specific model [1].

Ischemia-Reperfusion Injury Hepatology Translational Research

Cognitive Efficacy in Mild-to-Moderate Alzheimer's Disease: Clinical Evidence for Nicergoline's Therapeutic Profile

A 6-month, multicenter, double-blind, placebo-controlled trial in 346 patients with mild-to-moderate Alzheimer's disease demonstrated a positive effect of nicergoline (30 mg twice daily) on cognitive function [1]. The primary endpoint, the cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-cog), showed a statistically significant improvement in the nicergoline group compared to placebo (mean change from baseline: -0.17 vs. +1.38, p=0.04) [1]. This clinical evidence of cognitive stabilization contrasts with the primary indications for bromocriptine and cabergoline, which are for Parkinson's disease and hyperprolactinemia, respectively [2].

Alzheimer's Disease Clinical Trial Cognitive Assessment

Safety Profile: Lower Risk of Valvular Heart Disease and Fibrosis Compared to Ergot-Derived Dopamine Agonists

A class-level concern for ergot-derived dopamine agonists (e.g., bromocriptine, cabergoline, pergolide) is the development of valvular heart disease (VHD) and pulmonary/retroperitoneal fibrosis, an effect linked to potent agonism at serotonin 5-HT2B receptors [1]. A review of clinical data reports the incidence of valvular regurgitation at 31-47% for ergot-derived DAs, compared to 13% for controls [1]. While nicergoline is an ergot derivative, its safety profile is considered better than other ergot derivatives like ergotamine and ergotoxine, with a systematic review concluding it has a good safety profile and is not associated with the same risk of fibrosis [2].

Drug Safety Toxicology Cardiotoxicity

Validated Application Scenarios for Nicergoline Tartrate Based on Comparative Evidence


Investigating α1-Adrenergic and 5-HT1A Receptor-Mediated Vasodilation and Neuroprotection

Based on its potent antagonism of α1-ARs (Ki=12.5 nM) and 5-HT1A receptors (IC50=6 nM), nicergoline is the compound of choice for in vitro and in vivo studies focusing on these pathways . This application is supported by data showing that other ergot derivatives, such as bromocriptine, do not share this primary mechanism of action, which is instead characterized by D2 receptor agonism [1]. Nicergoline should be procured for research models of cerebral or peripheral vascular function, where vasodilatory and neuroprotective effects are desired.

Models of Alzheimer's Disease and Cognitive Decline

Clinical evidence from a double-blind, placebo-controlled trial demonstrates that nicergoline treatment (30 mg twice daily) leads to a statistically significant improvement in ADAS-cog scores in patients with mild-to-moderate Alzheimer's disease (mean change of -0.17 vs. +1.38 for placebo, p=0.04) [2]. This validates its use in preclinical and translational models of Alzheimer's disease. In contrast, primary D2 agonists like bromocriptine have no established efficacy in this indication, making nicergoline the relevant ergot alkaloid for cognitive research.

Negative Control for Prolactin-Dependent or D2 Agonist-Mediated Assays

Nicergoline's lack of activity in the DMBA-induced mammary carcinoma model, where it failed to induce any tumor regression (0%) while bromocriptine and pergolide were highly effective (50-60%), positions it as an ideal negative control for studies investigating prolactin-dependent pathways or D2 receptor-mediated antitumor effects [3]. Its use in this context is a powerful experimental design feature, allowing researchers to attribute positive results from other ergolines specifically to their D2 agonist properties.

Long-Term In Vivo Studies Requiring a Favorable Ergot Alkaloid Safety Profile

For longitudinal studies where the well-documented risks of valvular heart disease and fibrosis associated with other ergot-derived dopamine agonists (incidence of 31-47%) are a concern, nicergoline offers a significantly better safety profile [4]. Its good tolerability, confirmed in a systematic review of adverse events, makes it the preferred ergot alkaloid for chronic dosing paradigms in animal models, thereby reducing experimental confounds related to drug-induced pathology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.